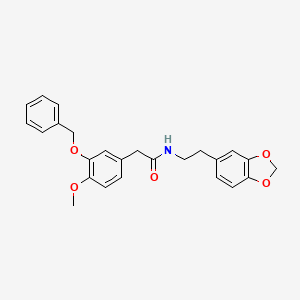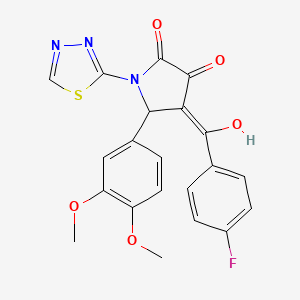
Praseodymium(III) sulfate hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Praseodymium(III) sulfate hydrate is a chemical compound with the formula Pr₂(SO₄)₃·xH₂O. It is a praseodymium compound that appears as a whitish-green crystalline solid. The anhydrous form of praseodymium(III) sulfate readily absorbs water to form hydrates, such as the pentahydrate and octahydrate forms .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Praseodymium(III) sulfate hydrate can be synthesized by dissolving praseodymium(III) oxide (Pr₂O₃) in sulfuric acid (H₂SO₄). The reaction typically involves dissolving the oxide in the acid, followed by evaporation and crystallization steps to obtain the desired hydrate form . The reaction can be represented as follows:
Pr2O3+3H2SO4→2Pr2(SO4)3+3H2O
Industrial Production Methods
In industrial settings, this compound is produced through similar methods, often involving the use of praseodymium-containing ores. The ores are processed to extract praseodymium, which is then reacted with sulfuric acid to form the sulfate compound. The resulting solution is then subjected to crystallization processes to obtain the hydrate form .
Analyse Chemischer Reaktionen
Types of Reactions
Praseodymium(III) sulfate hydrate undergoes various chemical reactions, including:
Oxidation and Reduction: Praseodymium can exist in multiple oxidation states, and praseodymium(III) sulfate can undergo redox reactions to form other praseodymium compounds.
Substitution Reactions: Praseodymium(III) sulfate can react with other compounds to form different praseodymium salts.
Common Reagents and Conditions
Common reagents used in reactions with this compound include acids, bases, and other salts. For example, reacting praseodymium(III) sulfate with sodium hydroxide (NaOH) can produce praseodymium hydroxide (Pr(OH)₃) and sodium sulfate (Na₂SO₄):
Pr2(SO4)3+6NaOH→2Pr(OH)3+3Na2SO4
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. Common products include praseodymium hydroxide, praseodymium oxide, and various praseodymium salts .
Wissenschaftliche Forschungsanwendungen
Praseodymium(III) sulfate hydrate has several scientific research applications, including:
Chemistry: It is used in the synthesis of other praseodymium compounds and as a reagent in various chemical reactions.
Biology: Praseodymium compounds are studied for their potential biological effects and interactions with biological systems.
Medicine: Research is ongoing to explore the potential medical applications of praseodymium compounds, including their use in imaging and diagnostic techniques.
Industry: this compound is used in the production of ceramics, glass, and other materials. .
Wirkmechanismus
The mechanism of action of praseodymium(III) sulfate hydrate involves its interaction with other chemical species. In redox reactions, praseodymium can change its oxidation state, which affects its chemical behavior and reactivity. The specific molecular targets and pathways involved depend on the particular reaction and application .
Vergleich Mit ähnlichen Verbindungen
Praseodymium(III) sulfate hydrate can be compared with other praseodymium compounds, such as praseodymium(III) chloride (PrCl₃), praseodymium(III) nitrate (Pr(NO₃)₃), and praseodymium(III) acetate (Pr(CH₃COO)₃). These compounds share similar chemical properties but differ in their specific applications and reactivity. For example, praseodymium(III) chloride is commonly used in the preparation of other praseodymium compounds, while praseodymium(III) nitrate is used in the production of fluorescent materials .
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research and industry. Its unique chemical properties and reactivity make it valuable in various fields, from chemistry and biology to medicine and high-tech manufacturing.
Eigenschaften
CAS-Nummer |
20814-03-3 |
|---|---|
Molekularformel |
H2O13Pr2S3 |
Molekulargewicht |
588.0 g/mol |
IUPAC-Name |
praseodymium(3+);trisulfate;hydrate |
InChI |
InChI=1S/3H2O4S.H2O.2Pr/c3*1-5(2,3)4;;;/h3*(H2,1,2,3,4);1H2;;/q;;;;2*+3/p-6 |
InChI-Schlüssel |
KYTDDRLAQAOSNP-UHFFFAOYSA-H |
Kanonische SMILES |
O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Pr+3].[Pr+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15077480.png)
![Benzene, [(4-methyl-3-pentenyl)oxy]-](/img/structure/B15077482.png)
![3-(2-bromophenyl)-4-[(E)-(3,5-dimethyl-1-phenylpyrazol-4-yl)methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B15077489.png)
![N-(4-ethoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B15077500.png)
![4-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15077508.png)

![N-(3-chlorophenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B15077527.png)


![(5E)-5-[4-(benzyloxy)benzylidene]-2-(4-tert-butylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15077537.png)
![Isopropyl (2E)-2-(4-tert-butylbenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B15077542.png)
